![molecular formula C11H13FO2 B1310011 4-(4-Fluoro-3-methylphenyl)butanoic acid CAS No. 331-43-1](/img/structure/B1310011.png)
4-(4-Fluoro-3-methylphenyl)butanoic acid
Overview
Description
4-(4-Fluoro-3-methylphenyl)butanoic acid is a chemical compound that is not directly discussed in the provided papers. However, related compounds with similar structures have been studied for various applications, such as pharmaceutical intermediates and reagents for analytical chemistry. For instance, 4,4-Bis(4-fluorophenyl) butanoic acid is an important pharmaceutical intermediate , and 4-(6-methylnaphthalen-2-yl)-4-oxobut-2-enoic acid has been used as a reagent for the spectrophotometric and fluorimetric determination of aliphatic thiol drugs .
Synthesis Analysis
The synthesis of related fluorophenyl compounds involves techniques such as the Friedel-Crafts reaction, as seen in the preparation of 4,4-Bis(4-fluorophenyl) butanoic acid . Additionally, the synthesis of telechelic oligomers with fluorophenyl ketone end groups has been achieved through the copolymerization of dienes with methyl methacrylate or styrene, followed by ozonolysis . These methods indicate that the synthesis of this compound could potentially involve similar strategies, such as functional group transformations and carbon-carbon bond-forming reactions.
Molecular Structure Analysis
The molecular structure of fluorophenyl compounds can be characterized using techniques like 19F NMR spectroscopy. For example, the copolymers and oligomers containing fluorophenyl groups have been analyzed to confirm the incorporation of diene units predominantly in 1,4-configurations . This suggests that detailed structural analysis of this compound would likely involve spectroscopic methods to determine its configuration and conformation.
Chemical Reactions Analysis
Chemical reactions involving fluorophenyl compounds can be quite specific. The oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluorochromate in an acetic acid-water medium is an example of a reaction where kinetics and thermodynamics have been studied . Such analyses provide insights into the reactivity and stability of the compounds, which could be relevant for understanding the behavior of this compound in various chemical environments.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorophenyl compounds are influenced by the presence of the fluorine atom and the overall molecular structure. While the specific properties of this compound are not detailed in the provided papers, related compounds exhibit properties such as fluorescence upon reaction with thiol compounds , and the ability to form stable adducts. These properties are crucial for their applications in analytical chemistry and pharmaceutical synthesis.
Scientific Research Applications
Pharmaceutical Intermediates
- 4,4-Bis(4-fluorophenyl) butanoic acid, a closely related compound, is used as an important pharmaceutical intermediate. It's typically prepared by a Friedel-Crafts reaction, and sulfonation has been found effective in removing undesired isomers during its synthesis (Fan, 1990).
Chemical Analysis
- A compound structurally similar to 4-(4-Fluoro-3-methylphenyl)butanoic acid has been used as a fluorogenic labeling reagent for high-performance liquid chromatography (HPLC) of biologically important thiols, demonstrating its utility in analytical chemistry (Gatti, Cavrini, Roveri, & Pinzauti, 1990).
Anticonvulsant Research
- Schiff bases of gamma-aminobutyric acid (gammaAbu) and gamma-aminobutyramide (gammaAbuNH2) using 4-(4-Chlorophenyl)(5-fluoro-2-hydroxyphenyl)butanoic acid have been explored for anticonvulsant activity and as gammaAbu mimetics, highlighting its potential in neurological drug development (Kaplan et al., 1980).
Biotransformation Studies
- The compound 4-(2-Methyl-3-(4-chlorobenzoyl)phenyl)butanoic acid, which shares a similar structure, has been studied for its biotransformation properties in various species, revealing species-specific metabolic pathways that are crucial for drug development (Pottier, Busigny, & Raynaud, 1978).
Photovoltaic Research
- In the field of solar energy, a phenyl compound with electron withdrawing substituents, including fluorophenol derivatives, has been used as an additive in polymer solar cells, showing enhanced power conversion efficiency. This suggests potential applications of this compound in photovoltaic materials (Jeong et al., 2014).
Safety and Hazards
properties
IUPAC Name |
4-(4-fluoro-3-methylphenyl)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-8-7-9(5-6-10(8)12)3-2-4-11(13)14/h5-7H,2-4H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FULMKQGHCXYECN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCCC(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70424658 | |
Record name | 4-(4-fluoro-3-methylphenyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70424658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
331-43-1 | |
Record name | 4-Fluoro-3-methylbenzenebutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=331-43-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-fluoro-3-methylphenyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70424658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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